1H-Imidazole, 4-iodo-2-phenyl-
Overview
Description
1H-Imidazole, 4-iodo-2-phenyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an iodine atom at the 4-position and a phenyl group at the 2-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 4-iodo-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1H-Imidazole, 4-iodo-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The phenyl group at the 2-position can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include nickel catalysts, organometallic compounds, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 4-iodo-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of materials such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-iodo-2-phenyl- involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, forming coordination complexes that can inhibit enzymes or other proteins. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1H-Imidazole, 4-iodo-2-phenyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 4-phenyl-: Lacks the iodine atom, which can affect its reactivity and biological activity.
1H-Imidazole, 4-bromo-2-phenyl-: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and applications.
1H-Imidazole, 4-chloro-2-phenyl-:
The presence of the iodine atom in 1H-Imidazole, 4-iodo-2-phenyl- makes it unique, as iodine can participate in specific types of chemical reactions and interactions that other halogens may not.
Properties
IUPAC Name |
5-iodo-2-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELNVWZGYDCGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434012 | |
Record name | 1H-Imidazole, 4-iodo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114748-88-8 | |
Record name | 1H-Imidazole, 4-iodo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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